molecular formula C13H12F2N6O B194805 Iso Fluconazole CAS No. 89429-59-4

Iso Fluconazole

Cat. No.: B194805
CAS No.: 89429-59-4
M. Wt: 306.27 g/mol
InChI Key: SAXXZPKHUDPGQQ-UHFFFAOYSA-N
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Description

Iso Fluconazole is a derivative of Fluconazole, a widely used antifungal medication belonging to the triazole class. Fluconazole is known for its efficacy in treating various fungal infections, including candidiasis and cryptococcal meningitis. This compound shares similar antifungal properties but has been modified to potentially enhance its effectiveness and reduce resistance issues .

Mechanism of Action

Iso Fluconazole, also known as 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol, is a triazole antifungal agent used to treat various fungal infections . This article will delve into the mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.

Target of Action

This compound’s primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of the fungal cell membrane .

Mode of Action

This compound acts as a very selective inhibitor of the enzyme lanosterol 14-α-demethylase . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, thereby inhibiting fungal growth .

Biochemical Pathways

The inhibition of lanosterol 14-α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane . Its depletion and the concurrent accumulation of lanosterol cause significant changes in the membrane, leading to impaired fungal cell growth and function .

Pharmacokinetics

This compound exhibits excellent oral bioavailability, with more than 90% of the administered dose being absorbed . It has a plasma half-life of approximately 30 hours . The pharmacokinetics are similar in healthy young adults and in the elderly, but dose modification is required in patients with renal impairment . This compound is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to a series of cellular effects. The most notable is the disruption of the fungal cell membrane, which impairs the cell’s function and growth . This results in the effective treatment of various fungal infections, including candidiasis .

Action Environment

The presence of this compound in the environment, due to extensive use, may enter the environment through the discharge of domestic, industrial and hospital wastewaters, agricultural runoffs and as leachates in waste-disposal sites . This presence poses potential toxicity risks to non-target organisms and plays a critical role in the evolution and/or selection of azole-resistant fungal strains in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iso Fluconazole typically involves the modification of Fluconazole’s chemical structureFor instance, a continuous flow synthesis approach can be employed, starting from 2-chloro-2’,4’-difluoroacetophenone, followed by a series of reactions including Grignard addition and alkylation with 1,2,4-triazole .

Industrial Production Methods

Industrial production of this compound may involve multi-step continuous flow processes to ensure high yield and purity. The use of advanced flow chemistry systems allows for efficient synthesis with minimal intermediate purification steps .

Chemical Reactions Analysis

Types of Reactions

Iso Fluconazole undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Iso Fluconazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: The parent compound, widely used for its antifungal properties.

    Ketoconazole: Another azole antifungal with a broader spectrum but higher toxicity.

    Itraconazole: Known for its effectiveness against a wider range of fungal infections but with more complex pharmacokinetics.

Uniqueness

Iso Fluconazole stands out due to its potential enhanced efficacy and reduced resistance compared to Fluconazole. Its modifications aim to improve pharmacokinetic properties and safety profiles, making it a promising candidate for treating resistant fungal infections .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXXZPKHUDPGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89429-59-4
Record name Iso fluconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISO FLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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